
Zinc bis(pentachlorophenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(pentachlorophenolate) is a chemical compound with the molecular formula C12Cl10O2Zn and a molecular weight of 596.0472 . It is a white crystalline solid with a strong chlorine odor. This compound is almost insoluble in water but can dissolve in organic solvents . Zinc bis(pentachlorophenolate) is primarily used as a preservative and protective agent for wood, fibers, and other materials .
Preparation Methods
The synthesis of zinc bis(pentachlorophenolate) typically involves the reaction of pentachlorophenol with zinc chloride . The reaction conditions and steps can be optimized based on specific experimental requirements . Industrial production methods may vary, but the fundamental process remains consistent, focusing on the reaction between pentachlorophenol and zinc chloride .
Chemical Reactions Analysis
Zinc bis(pentachlorophenolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic and inorganic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc bis(pentachlorophenolate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of zinc bis(pentachlorophenolate) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular metabolism . The pathways affected by zinc bis(pentachlorophenolate) are primarily those related to oxidative stress and cellular respiration .
Comparison with Similar Compounds
Zinc bis(pentachlorophenolate) can be compared with other similar compounds, such as:
Pentachlorophenol: A related compound with similar preservative properties but without the zinc component.
Zinc oxide: Another zinc-based compound with different applications, particularly in nanotechnology and medicine.
Copper naphthenate: A preservative used in similar applications but with copper instead of zinc.
Zinc bis(pentachlorophenolate) is unique due to its combination of zinc and pentachlorophenolate, providing both preservative and catalytic properties .
Properties
CAS No. |
2917-32-0 |
|---|---|
Molecular Formula |
C12Cl10O2Zn |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
zinc;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/2C6HCl5O.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI Key |
GPRVDODYGWTAAN-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


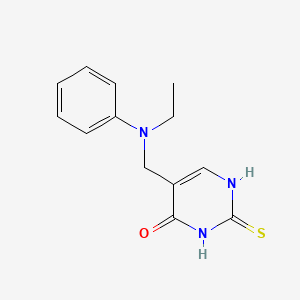
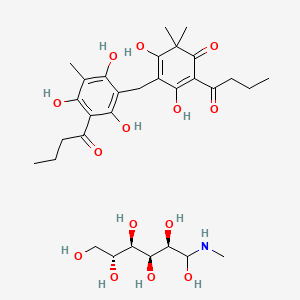
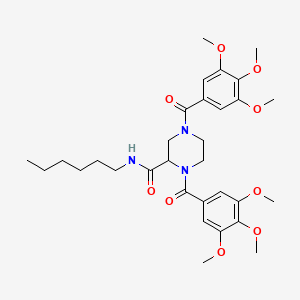
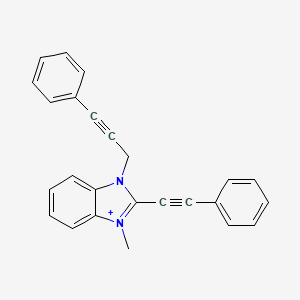
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
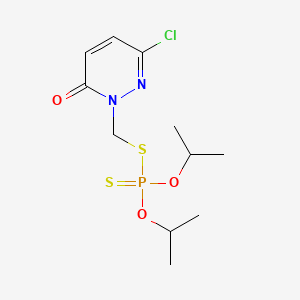

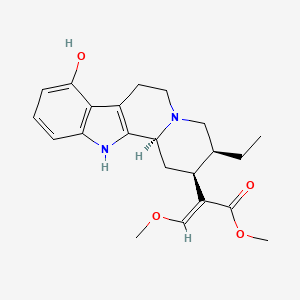
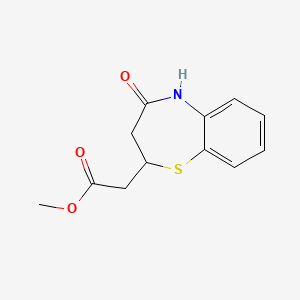
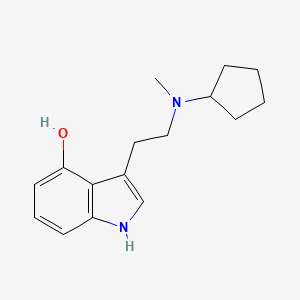
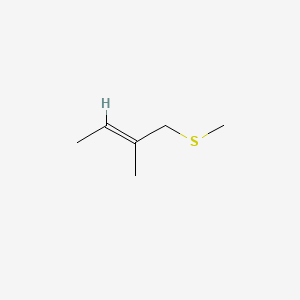
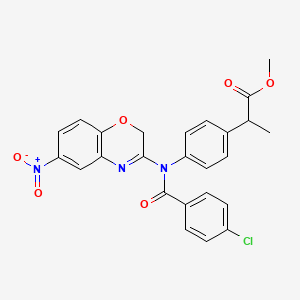
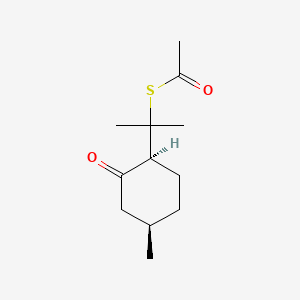
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
